(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone
Description
Properties
IUPAC Name |
[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-[3-(4-fluorophenoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN2O2S/c26-20-4-6-22(7-5-20)30-23-3-1-2-18(16-23)25(29)27-12-8-21(9-13-27)28-14-10-24-19(17-28)11-15-31-24/h1-7,11,15-16,21H,8-10,12-14,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKNIXJHPNZHIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)C4=CC(=CC=C4)OC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone involves several key steps:
Formation of the Thienopyridine Core: : Starting with a suitable thiophene derivative, cyclization reactions are employed to construct the thienopyridine ring system. Common reagents include halogenated solvents and catalysts such as palladium complexes.
Piperidine Ring Incorporation: : The piperidine ring is introduced via nucleophilic substitution reactions, where the nucleophile attacks an activated carbon center on the thienopyridine core.
Fluorophenoxy-phenyl Attachment: : This step generally involves the formation of a carbon-oxygen bond, typically using coupling reactions such as Suzuki or Heck reactions with reagents like boronic acids or halides.
Industrial Production Methods
In an industrial setting, the production of this compound requires scalable, cost-effective, and environmentally friendly processes. Multi-step synthesis routes are optimized to maximize yield and minimize waste. Reactions are conducted in continuous flow reactors to enhance efficiency, and green chemistry principles are applied to reduce the use of hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the thienopyridine and piperidine moieties. Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: : Reductive reactions, such as hydrogenation, can target double bonds or aromatic systems within the molecule. Palladium on carbon (Pd/C) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify various parts of the molecule. Halides, amines, and alkoxides are frequently used reagents.
Major Products
Depending on the reaction conditions and reagents used, various products can be formed, including:
Oxidized Derivatives: : Altered thienopyridine or piperidine structures.
Reduced Compounds: : Hydrogenated or partially reduced analogs.
Substituted Variants: : Molecules with new functional groups replacing original atoms.
Scientific Research Applications
The compound's diverse structure enables its use in several research fields:
Chemistry: : Studied for its unique reactivity and potential as an intermediate in organic synthesis.
Biology: : Investigated for its interactions with biological molecules, potential bioactivity, and as a probe in molecular biology experiments.
Medicine: : Explored for its pharmacological properties, particularly in the development of novel therapeutic agents.
Industry: : Used in the creation of advanced materials, such as polymers or catalysts, due to its structural versatility.
Mechanism of Action
The compound's mechanism of action varies based on its application:
Molecular Targets: : It may interact with specific enzymes, receptors, or nucleic acids, altering their function.
Pathways: : It can modulate biochemical pathways by inhibiting or activating key proteins or through direct chemical interactions with cellular components.
Comparison with Similar Compounds
Key Observations :
- Fluorine Substitution: Both the target compound and Compound 29 utilize fluorine atoms to enhance binding affinity and metabolic stability. Compound 29 incorporates dual fluorine atoms (3-chloro-4-fluorophenyl), which may increase steric hindrance compared to the target’s single 4-fluorophenoxy group .
- Synthetic Complexity: Compound 29’s moderate yield (40%) highlights challenges in reductive amination, whereas Compound 16G’s Sonogashira coupling suggests a reliance on palladium catalysis .
Pharmacological and Functional Comparisons
Critical Insights :
- Receptor Targeting: Compound 29’s 5-HT1A agonism suggests the target compound may share serotonergic activity, but structural differences (e.g., thienopyridine vs. chlorofluorophenyl) could alter subtype selectivity .
- Lipophilicity: Compound 16G’s trifluoromethyl group (logP ~4.5) contrasts with the target’s fluorophenoxy (logP ~3.8), impacting blood-brain barrier permeability .
Pharmacokinetic and Toxicity Considerations
- Metabolic Stability: The thienopyridine core in the target compound may resist cytochrome P450 oxidation better than Compound 29’s piperidine .
- Toxicity Risks: Compound 29’s chlorofluorophenyl group could pose hepatotoxicity concerns, whereas the target’s fluorophenoxy is generally better tolerated.
Biological Activity
The compound (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone, also known by its chemical structure and various synonyms, is a synthetic molecule that has garnered interest in pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C25H25FN2OS. Its structure includes a piperidine ring, a thieno[3,2-c]pyridine moiety, and a fluorophenoxy group. This unique combination of functional groups is believed to contribute to its biological activity.
Research indicates that compounds similar to this compound often act on specific biological pathways. For instance:
- Inhibition of Hedgehog Signaling Pathway : Compounds containing thieno[3,2-c]pyridine structures have been studied for their ability to inhibit the Hedgehog signaling pathway, which is crucial in various developmental processes and cancer progression. The inhibition of this pathway can lead to reduced tumor growth in certain cancer types .
- Antifungal Activity : Related compounds have shown antifungal properties through mechanisms involving disruption of fungal cell membrane integrity and inhibition of key metabolic pathways .
Biological Activity Overview
The biological activities of the compound can be summarized as follows:
Research Findings
Several studies have investigated the biological activity of thieno[3,2-c]pyridine derivatives:
- Cell-Based Assays : In vitro studies demonstrated that derivatives with similar structures inhibited cell proliferation in cancer cell lines with IC50 values ranging from 10 μM to 30 μM. These findings suggest a promising therapeutic index for further development .
- Cytotoxicity Testing : Cytotoxicity assessments using MTS assays indicated that while some derivatives showed significant toxicity (>50% reduction in cell viability), others maintained low toxicity profiles even at higher concentrations (CC50 > 50 μM) .
- Structure-Activity Relationship (SAR) : The SAR studies revealed that modifications on the thieno[3,2-c]pyridine core significantly influenced both potency and selectivity against target pathways. For instance, substituents on the piperidine ring were critical for enhancing biological activity while reducing off-target effects .
Case Studies
A notable case study involved the synthesis and evaluation of a series of thieno[3,2-c]pyridine derivatives for their anticancer properties. The study highlighted how structural variations impacted their efficacy against different cancer cell lines. The most potent compounds were advanced into animal models for further validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
